molecular formula C8H12O6 B12952579 1-(2,4,6-Trihydroxyphenyl)ethanone dihydrate

1-(2,4,6-Trihydroxyphenyl)ethanone dihydrate

Cat. No.: B12952579
M. Wt: 204.18 g/mol
InChI Key: GQIMDQGCIOZKRO-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 1-(2,4,6-Trihydroxyphenyl)ethanone involves various methods, including condensation reactions or modifications of existing compounds.

      Reaction Conditions: Specific conditions depend on the chosen synthetic route.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives of 1-(2,4,6-Trihydroxyphenyl)ethanone, such as substituted acetophenones or related compounds.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activities, including antioxidant properties.

      Medicine: Research on its role in disease prevention or treatment.

      Industry: Applications in the development of novel antioxidants or pharmaceuticals.

  • Mechanism of Action

    • The compound’s effects may involve interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds: Other hydroxyacetophenones or related phenolic compounds.

      Uniqueness: Highlight its specific hydroxylation pattern and potential advantages over structurally similar molecules.

    Properties

    Molecular Formula

    C8H12O6

    Molecular Weight

    204.18 g/mol

    IUPAC Name

    1-(2,4,6-trihydroxyphenyl)ethanone;dihydrate

    InChI

    InChI=1S/C8H8O4.2H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;;/h2-3,10-12H,1H3;2*1H2

    InChI Key

    GQIMDQGCIOZKRO-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)C1=C(C=C(C=C1O)O)O.O.O

    Origin of Product

    United States

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